REACTION_CXSMILES
|
O[CH2:2][CH:3]1[CH:8]([CH3:9])[CH:7]2[CH2:10][CH:4]1[CH2:5][CH2:6]2.C=C1C(C)C2CC1CC2>>[CH3:2][C:3]1[CH:4]2[CH2:10][CH:7]([C:8]=1[CH3:9])[CH2:6][CH2:5]2
|
Name
|
dehydration product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1C2CCC(C1C)C2
|
Name
|
2-methylene-3-methylbicyclo-[2.2.1]heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1C2CCC(C1C)C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2CCC(C1C)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |